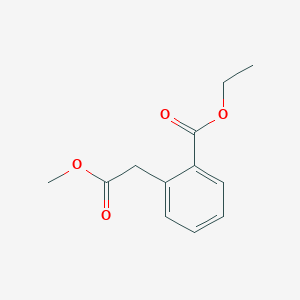

Ethyl 2-(2-methoxy-2-oxoethyl)benzoate

Description

Ethyl 2-(2-methoxy-2-oxoethyl)benzoate is an organic compound with the molecular formula C12H14O4. It is an ester derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and industry.

Properties

CAS No. |

66298-59-7 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

ethyl 2-(2-methoxy-2-oxoethyl)benzoate |

InChI |

InChI=1S/C12H14O4/c1-3-16-12(14)10-7-5-4-6-9(10)8-11(13)15-2/h4-7H,3,8H2,1-2H3 |

InChI Key |

BKSBFZMQVSZECD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-methoxy-2-oxoethyl)benzoate can be synthesized through the esterification of 2-(2-methoxy-2-oxoethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxy-2-oxoethyl)benzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-(2-methoxy-2-oxoethyl)benzoic acid and ethanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Hydrolysis: 2-(2-methoxy-2-oxoethyl)benzoic acid and ethanol.

Reduction: Corresponding alcohol.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-methoxy-2-oxoethyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methoxy-2-oxoethyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, its ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(2-methoxy-2-oxoethyl)benzoate can be compared with other similar compounds such as:

Ethyl 2-methoxybenzoate: Similar structure but lacks the oxoethyl group.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2-ethoxybenzoate: Similar ester structure but with an ethoxy group instead of a methoxy group.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl 2-(2-methoxy-2-oxoethyl)benzoate is an organic compound with the molecular formula C12H14O4. It belongs to the class of benzoates and is characterized by the presence of both a methoxy group and an oxoethyl group attached to the benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| CAS No. | 66298-59-7 |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | This compound |

| InChI Key | BKSBFZMQVSZECD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC=CC=C1CC(=O)OC |

Synthesis

This compound can be synthesized through the esterification of 2-(2-methoxy-2-oxoethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, which allows for efficient production in both laboratory and industrial settings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .

Anti-inflammatory Effects

Additionally, this compound has been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific enzymes or receptors, influencing metabolic pathways. The hydrolysis of its ester bond can release active metabolites that contribute to its biological activity.

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

- Antimicrobial Efficacy Study : A study assessed the antibacterial activity of this compound against a panel of bacterial pathogens, demonstrating a broad spectrum of activity with notable efficacy against resistant strains.

- Anti-inflammatory Research : Another investigation focused on the compound's ability to reduce inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

This compound can be compared with other benzoate derivatives to highlight its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl benzoate | Lacks the oxoethyl group | Less reactive due to absence of oxoethyl functionality |

| Ethyl 4-(2-methoxy-2-oxoethyl)benzoate | Similar structure but different position | Varies in reactivity and application due to position |

| Methyl 2-(2-hydroxy-2-oxoethyl)benzoate | Contains a hydroxyl group | Alters reactivity and potential applications |

| Ethyl 3-(2-methoxy-2-oxoethyl)benzoate | Different substitution pattern | May exhibit different biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.